Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(3-methoxy-4-methoxyphenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The chloro and methoxy groups on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate
- Ethyl 3-(3-methoxy-4-methoxyphenyl)-3-hydroxypropanoate
- 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoic acid
Uniqueness
Ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and methoxy substituents on the aromatic ring allows for a diverse range of chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C12H15ClO4 |
---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
ethyl 3-(3-chloro-4-methoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15ClO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6,10,14H,3,7H2,1-2H3 |
InChI Key |
XULTZUMYFIOYMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)Cl)O |
Origin of Product |
United States |
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